molecular formula C13H10F3NO2 B1366687 3-(3-(Trifluoromethoxy)phenoxy)benzenamine CAS No. 263266-23-5

3-(3-(Trifluoromethoxy)phenoxy)benzenamine

Cat. No.: B1366687
CAS No.: 263266-23-5
M. Wt: 269.22 g/mol
InChI Key: FKRCEIZCVARCOD-UHFFFAOYSA-N
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Description

“3-(3-(Trifluoromethyl)phenoxy)benzaldehyde” is an organic compound with the molecular formula C14H9F3O2 . It has a molecular weight of 266.22 g/mol .


Synthesis Analysis

This compound has been used in the synthesis of other compounds such as 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin and 4-{4-naphthalen-2-yl-5-[3-(3-trifluoromethyl-phenoxy)-phenyl]-imidazol-1-yl}-piperidine .


Molecular Structure Analysis

The compound has a linear formula of CF3C6H4OC6H4CHO . The InChI key is RPORRWJOHNQOHN-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 315.3±0.0 °C at 760 mmHg, and a refractive index of 1.540 . It also has a molar refractivity of 64.4±0.3 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research demonstrates the synthesis of related compounds through various chemical processes. For example, Pan Fu-you (2010) synthesized p-(Trifluoromethoxy)-N-hydroxyethyl-benzenamine using a process that involved amidation and hydrolysis (Pan Fu-you, 2010).

  • Corrosion Inhibition : Nazir et al. (2019) explored the corrosion inhibition effect of novel Schiff bases, which include compounds similar to 3-(3-(Trifluoromethoxy)phenoxy)benzenamine, on aluminum alloy in an acidic medium (Nazir, Akhter, Ali, & Shah, 2019).

  • Coordination Compounds : Dunstan (1994) discussed the interaction of arsenic trihalides with benzenamine, providing insight into the effects of substituents like trifluoromethoxy on coordination compounds (Dunstan, 1994).

Materials Science and Biological Applications

  • Novel Fluorescence Probes : Setsukinai et al. (2003) designed novel fluorescence probes using related compounds, showcasing their potential in detecting reactive oxygen species (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

  • Acetylcholinesterase Inhibitors : Malik et al. (2017) described the synthesis of 3-[3-(amino)propoxy]benzenamines as acetylcholinesterase inhibitors, indicating potential therapeutic applications (Malik, Gupta, Srivastava, Choudhary, & Sharma, 2017).

  • Polymer Research : The work of Liu et al. (2008) on synthesizing soluble fluorinated poly(ether imide)s with different pendant groups, including trifluoromethoxy derivatives, sheds light on applications in polymer science (Liu, Zhang, Guan, Li, & Jiang, 2008).

  • Spectroelectrochemical Properties : Kamiloğlu et al. (2018) investigated the electrochemical and spectroelectrochemical properties of phthalocyanines bearing trifluoromethyl groups, highlighting their applicability in electrochemical technologies (Kamiloğlu, Akyüz, Koca, & Acar, 2018).

Safety and Hazards

The compound is considered hazardous and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-6-2-5-11(8-12)18-10-4-1-3-9(17)7-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRCEIZCVARCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446945
Record name 3-(3-trifluoromethoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263266-23-5
Record name 3-(3-trifluoromethoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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